molecular formula C23H18ClN5O2S B11335491 4-chloro-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide

4-chloro-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11335491
M. Wt: 463.9 g/mol
InChI Key: GYCZHUOMKZTYPD-UHFFFAOYSA-N
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Description

4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with phenyl groups and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of phenyl groups and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, phenylating agents, and sulfonamide precursors. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyrimidine core or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities, but they may differ in their substitution patterns and overall structure.

    Sulfonamide Derivatives: Compounds with sulfonamide groups are known for their antibacterial properties and are used in various therapeutic applications.

    Phenyl-Substituted Triazolopyrimidines: These compounds have similar structural features but may vary in their biological activities and applications.

The uniqueness of 4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

4-chloro-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H18ClN5O2S/c24-18-11-13-19(14-12-18)32(30,31)28-22-26-23-25-20(16-7-3-1-4-8-16)15-21(29(23)27-22)17-9-5-2-6-10-17/h1-15,21H,(H2,25,26,27,28)

InChI Key

GYCZHUOMKZTYPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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